molecular formula C7H4BrN3O B3004999 2-(5-Bromopyrimidin-2-yl)-1,3-oxazole CAS No. 1240616-04-9

2-(5-Bromopyrimidin-2-yl)-1,3-oxazole

Cat. No.: B3004999
CAS No.: 1240616-04-9
M. Wt: 226.033
InChI Key: VCYNFCVVWWGSOT-UHFFFAOYSA-N
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Description

2-(5-Bromopyrimidin-2-yl)-1,3-oxazole is a heterocyclic compound that features both pyrimidine and oxazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromopyrimidin-2-yl)-1,3-oxazole typically involves the reaction of 5-bromopyrimidine with an appropriate oxazole derivative. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where 5-bromo-2-iodopyrimidine is reacted with an oxazole boronic acid under palladium catalysis .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromopyrimidin-2-yl)-1,3-oxazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in cross-coupling reactions.

    Nucleophiles: Such as amines or thiols for substitution reactions.

    Solvents: Common solvents include dimethyl sulfoxide (DMSO) and tetrahydrofuran (THF).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while cross-coupling reactions can introduce aryl or alkyl groups onto the pyrimidine ring .

Scientific Research Applications

2-(5-Bromopyrimidin-2-yl)-1,3-oxazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(5-Bromopyrimidin-2-yl)-1,3-oxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom in the pyrimidine ring can participate in halogen bonding, which can influence the binding affinity and specificity of the compound for its target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-Bromopyrimidin-2-yl)-1,3-oxazole is unique due to the presence of both pyrimidine and oxazole rings, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(5-bromopyrimidin-2-yl)-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrN3O/c8-5-3-10-6(11-4-5)7-9-1-2-12-7/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCYNFCVVWWGSOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=N1)C2=NC=C(C=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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